(E)-2-{3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}-N,N-dimethyl-1-ethenamine
Description
Properties
IUPAC Name |
(E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]-N,N-dimethylethenamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4S/c1-11-14(8-9-20(2)3)17-15(19-18-11)21-10-12-4-6-13(16)7-5-12/h4-9H,10H2,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBYHXLJTKFAOR-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)C=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)/C=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: (E)-N-[(3-Fluorobenzyl)oxy]-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenamine
Key Differences:
- Substituent at Triazine Position 3: The target compound features a 4-chlorobenzylsulfanyl group, whereas the analog has a methylsulfanyl group. The 4-chlorobenzyl group increases steric bulk and lipophilicity (Cl vs. CH₃) .
- Benzyl Group Substitution: The analog’s benzyl group is substituted with 3-fluoro (meta-fluoro), contrasting with the 4-chloro (para-chloro) in the target compound. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine’s polarizable halogen effect .
- Ethenamine Functionalization: The target compound’s ethenamine is N,N-dimethyl, while the analog’s ethenamine is modified with an N-[(3-fluorobenzyl)oxy] group.
Physicochemical Comparison:
Implications:
- The target compound’s higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.
- The analog’s hydroxylamine-like group could confer redox activity or susceptibility to hydrolysis, unlike the stable N,N-dimethyl group in the target compound .
Broader Context: Sulfanyl-Containing Triazine/Triazol Derivatives
For example:
- 476485-90-2 : Features a 4-chlorophenyl group on a triazole ring with a sulfanylacetamide chain. While the triazole core differs from triazine, the 4-chlorophenyl group parallels the target compound’s 4-chlorobenzyl, suggesting shared strategies for modulating lipophilicity .
Structural Validation and Computational Tools
The (E)-configuration of the ethenamine group would require validation via X-ray diffraction or NOESY NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
